molecular formula C10H13N5OS B6643935 4-ethyl-N-[1-(1H-pyrazol-4-yl)ethyl]thiadiazole-5-carboxamide

4-ethyl-N-[1-(1H-pyrazol-4-yl)ethyl]thiadiazole-5-carboxamide

Cat. No. B6643935
M. Wt: 251.31 g/mol
InChI Key: HCJOGUILNVUUAZ-UHFFFAOYSA-N
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Description

4-ethyl-N-[1-(1H-pyrazol-4-yl)ethyl]thiadiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has several biochemical and physiological effects that make it an essential element in laboratory experiments.

Mechanism of Action

The mechanism of action of 4-ethyl-N-[1-(1H-pyrazol-4-yl)ethyl]thiadiazole-5-carboxamide is not well understood. However, studies suggest that this compound may exert its pharmacological effects by modulating various signaling pathways in the body. For instance, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Additionally, this compound has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects
4-ethyl-N-[1-(1H-pyrazol-4-yl)ethyl]thiadiazole-5-carboxamide has several biochemical and physiological effects that make it an essential element in laboratory experiments. This compound has been shown to exhibit antioxidant, anti-inflammatory, and anti-tumor properties. Additionally, this compound has been shown to improve glucose metabolism, reduce insulin resistance, and enhance insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-ethyl-N-[1-(1H-pyrazol-4-yl)ethyl]thiadiazole-5-carboxamide in laboratory experiments is its potential as a drug candidate for the treatment of various diseases. This compound has shown promising results in preclinical studies and may have significant therapeutic potential. Additionally, this compound has several biochemical and physiological effects that make it an essential element in laboratory experiments.
One of the main limitations of using 4-ethyl-N-[1-(1H-pyrazol-4-yl)ethyl]thiadiazole-5-carboxamide in laboratory experiments is its limited availability. This compound is not commercially available, and its synthesis requires specific reagents and conditions. Additionally, the mechanism of action of this compound is not well understood, which may limit its potential applications in scientific research.

Future Directions

There are several future directions for the study of 4-ethyl-N-[1-(1H-pyrazol-4-yl)ethyl]thiadiazole-5-carboxamide. One of the primary directions is to further elucidate the mechanism of action of this compound. Understanding the mechanism of action may lead to the development of more potent and selective drug candidates based on this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials. Finally, this compound may have potential applications in other fields, such as agriculture and environmental science, which require further exploration.

Synthesis Methods

The synthesis of 4-ethyl-N-[1-(1H-pyrazol-4-yl)ethyl]thiadiazole-5-carboxamide involves several steps that require specific reagents and conditions. The first step involves the reaction of ethyl hydrazinecarboxylate with thiosemicarbazide in ethanol to yield 4-ethyl-5-thiosemicarbazide. The second step involves the reaction of 4-ethyl-5-thiosemicarbazide with ethyl chloroacetate in ethanol to yield ethyl 4-ethyl-5-(2-ethoxy-2-oxoethyl)-1,2,4-thiadiazole-3-carboxylate. The final step involves the reaction of ethyl 4-ethyl-5-(2-ethoxy-2-oxoethyl)-1,2,4-thiadiazole-3-carboxylate with 4-bromo-1H-pyrazole in ethanol to yield 4-ethyl-N-[1-(1H-pyrazol-4-yl)ethyl]thiadiazole-5-carboxamide.

Scientific Research Applications

4-ethyl-N-[1-(1H-pyrazol-4-yl)ethyl]thiadiazole-5-carboxamide has several potential applications in scientific research. One of the primary applications is in the field of medicinal chemistry, where this compound is being developed as a potential drug candidate for the treatment of various diseases. This compound has shown promising results in preclinical studies as an anti-inflammatory, anti-tumor, and anti-diabetic agent. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-ethyl-N-[1-(1H-pyrazol-4-yl)ethyl]thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5OS/c1-3-8-9(17-15-14-8)10(16)13-6(2)7-4-11-12-5-7/h4-6H,3H2,1-2H3,(H,11,12)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJOGUILNVUUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC(C)C2=CNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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